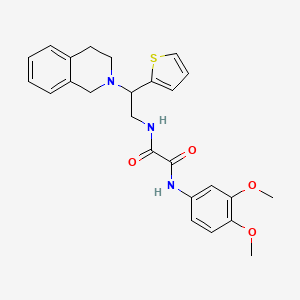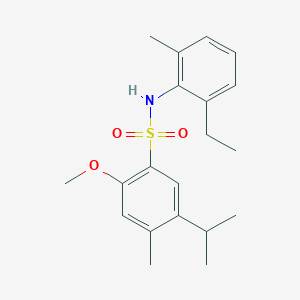![molecular formula C17H23Cl2N3O2S B2683767 1-(3,4-Dichlorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea CAS No. 2380095-88-3](/img/structure/B2683767.png)
1-(3,4-Dichlorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea, also known as DMT1 inhibitor, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of divalent metal transporter 1 (DMT1), which is responsible for the uptake of iron and other divalent metals in the body.
Mechanism of Action
1-(3,4-Dichlorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea works by inhibiting the function of this compound, which is responsible for the uptake of iron and other divalent metals in the body. By inhibiting this compound, the compound reduces the amount of iron that is absorbed by the body, leading to a decrease in iron overload. In addition, the compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to reduce iron overload in animal models of hereditary hemochromatosis and beta-thalassemia. In addition, it has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. The compound has also been shown to have anti-inflammatory effects, as it reduces the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3,4-Dichlorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea in lab experiments include its potent inhibitory activity against this compound, its ability to reduce iron overload, and its potential therapeutic applications in the treatment of iron overload disorders and cancer. However, the compound has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the research on 1-(3,4-Dichlorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea. One potential direction is to investigate its potential use in the treatment of other diseases, such as neurodegenerative disorders, where iron overload has been implicated in the pathogenesis. Another direction is to optimize the synthesis method to improve the yield and purity of the product. Finally, further studies are needed to investigate the potential toxicity and pharmacokinetics of the compound in vivo.
Conclusion
This compound is a potent inhibitor of this compound that has shown potential therapeutic applications in the treatment of iron overload disorders and cancer. The compound works by reducing the amount of iron that is absorbed by the body, leading to a decrease in iron overload. While there are some limitations to its use in lab experiments, there are several future directions for research on the compound, including investigating its potential use in the treatment of other diseases and optimizing the synthesis method.
Synthesis Methods
The synthesis of 1-(3,4-Dichlorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea involves the reaction of 3,4-dichlorophenyl isocyanate with 4-morpholin-4-ylthiophenol in the presence of a base. The resulting product is then treated with methyl iodide to obtain the final compound. The synthesis method has been optimized to improve the yield and purity of the product.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been extensively studied for its potential therapeutic applications. It has been shown to be effective in treating iron overload disorders, such as hereditary hemochromatosis and beta-thalassemia. In addition, it has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the proliferation of cancer cells.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2N3O2S/c18-14-2-1-13(11-15(14)19)21-16(23)20-12-17(3-9-25-10-4-17)22-5-7-24-8-6-22/h1-2,11H,3-10,12H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAPLBWNSYRKPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one](/img/structure/B2683687.png)
![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2683688.png)


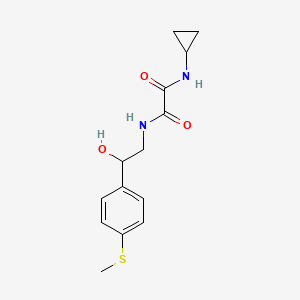
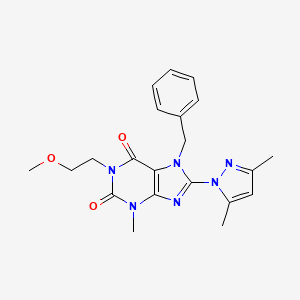
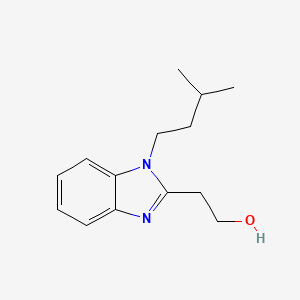
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-cyanobenzamide](/img/structure/B2683697.png)
![1-phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2683699.png)
![3-[3-(3,6-Dibromocarbazol-9-yl)-2-hydroxypropyl]imidazolidine-2,4-dione](/img/structure/B2683700.png)
